molecular formula C15H14N4O3 B11515784 6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11515784
M. Wt: 298.30 g/mol
InChI Key: LHABOKUJUHWDNG-UHFFFAOYSA-N
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Description

6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include the condensation of appropriate aldehydes, hydrazines, and cyanoacetates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranopyrazoles with varying substituents. Examples might include:

  • 6-AMINO-4-(3-HYDROXYPHENYL)-3-(METHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-(3-HYDROXYPHENYL)-3-(ETHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

6-amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H14N4O3/c1-21-7-11-13-12(8-3-2-4-9(20)5-8)10(6-16)14(17)22-15(13)19-18-11/h2-5,12,20H,7,17H2,1H3,(H,18,19)

InChI Key

LHABOKUJUHWDNG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)O

Origin of Product

United States

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